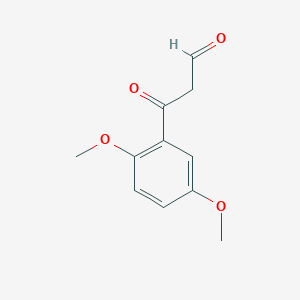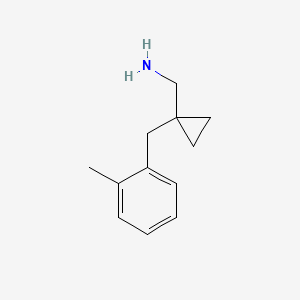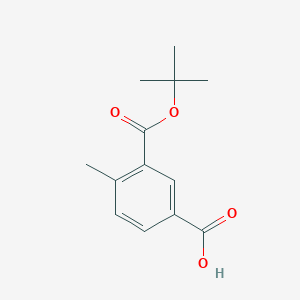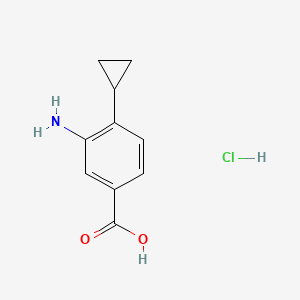![molecular formula C12H14Cl2N2 B13533531 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Preparation Methods
The synthesis of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride typically involves the reaction of phenyl(pyridin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Synthetic Route: The starting material, phenyl(pyridin-2-yl)methanamine, is reacted with hydrochloric acid in a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action include coordination with metal centers and participation in redox reactions .
Comparison with Similar Compounds
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds such as:
Phenyl(pyridin-2-yl)methanamine: The parent compound without the dihydrochloride salt.
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: A similar compound with an additional oxygen atom in the structure.
N-methyl-1-(pyridin-2-yl)methanamine: A methylated derivative of the parent compound .
The uniqueness of this compound lies in its stability and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C12H14Cl2N2 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(2-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H |
InChI Key |
XEJCVDRJBXUYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)

![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)







![1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B13533520.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)

